molecular formula C23H21N3O5 B2975809 1-(3,5-Dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203067-74-6

1-(3,5-Dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No. B2975809
CAS RN: 1203067-74-6
M. Wt: 419.437
InChI Key: KERGLQWABPMFMI-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C23H21N3O5 and its molecular weight is 419.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

A novel synthetic approach to 11-substituted dibenzo[b,f][1,4]oxazepines has been reported, involving the design of compounds as analogs of antipsychotic and antidepressant drugs. This methodology utilizes a carbamate intermediate, avoiding harmful phosgene and employing microwave-induced transformation into various urea derivatives, followed by phosphorous oxychloride-induced cyclocondensation, highlighting its practical application due to simple reactions and wide substrate scope (Zaware & Ohlmeyer, 2014).

Biological Activity

The synthesis, structure, and biological activity of novel 4,5‐disubstituted thiazolyl urea derivatives, including efforts to synthesize compounds with promising antitumor activities, demonstrate the potential pharmacological applications of complex urea compounds. This work involves the synthesis of derivatives through reactions and their evaluation in biological contexts, indicating the relevance of such compounds in therapeutic research (Ling et al., 2008).

Catalytic Applications

In the realm of catalysis, a Pd(OAc)2/[mmim]I catalyst system has been applied for the oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones, showcasing the utility of complex urea derivatives in synthesizing a wide range of industrially and pharmacologically relevant compounds. This method offers high turnover frequencies for the production of these compounds, emphasizing the efficiency of such catalytic systems (Peng et al., 2008).

Novel Synthetic Pathways

The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines represents another innovative application, leading to the synthesis of chiral derivatives. Such reactions are pivotal for advancing asymmetric synthesis techniques, contributing to the development of enantioselective pharmaceuticals (Munck et al., 2017).

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c1-26-19-6-4-5-7-21(19)31-20-9-8-14(12-18(20)22(26)27)24-23(28)25-15-10-16(29-2)13-17(11-15)30-3/h4-13H,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERGLQWABPMFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

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